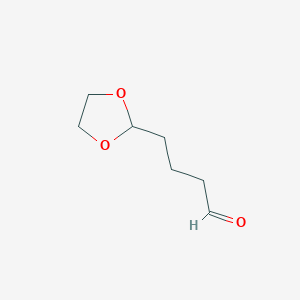

4-(1,3-Dioxolan-2-yl)butanal

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-4-2-1-3-7-9-5-6-10-7/h4,7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEROWICBJPSXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436213 | |

| Record name | 4-(1,3-Dioxolan-2-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16776-90-2 | |

| Record name | 1,3-Dioxolane-2-butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16776-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Dioxolan-2-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-2-butanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 1,3 Dioxolan 2 Yl Butanal

Direct Acetalization Routes for 4-(1,3-Dioxolan-2-yl)butanal Formation

The most common and direct method for synthesizing this compound is through the acid-catalyzed acetalization of a suitable precursor with ethylene (B1197577) glycol. This reaction involves the protection of a carbonyl group, a fundamental transformation in organic synthesis. rsc.orgrsc.org

Acid-Catalyzed Acetalization of Butanal with Ethylene Glycol

The traditional and widely practiced method for forming 1,3-dioxolanes is the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. acs.orgorganic-chemistry.org In the case of this compound, the starting material would be a derivative of butanal. The reaction is reversible, and to drive the equilibrium towards the product, the water formed as a byproduct must be removed, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orglibretexts.org

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Subsequently, a molecule of ethylene glycol attacks the activated carbonyl carbon. Following a proton transfer, the hydroxyl group is protonated, forming a good leaving group (water). The departure of water is facilitated by the intramolecular attack of the second hydroxyl group of the ethylene glycol, forming the stable five-membered cyclic acetal (B89532) ring. libretexts.orgvaia.com

The choice of acid catalyst is crucial for efficient acetalization. Common catalysts include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (p-TsOH). acs.orgnih.gov However, these strong acids can be corrosive and may not be compatible with acid-sensitive functional groups. acs.org

To address these limitations, various alternative catalytic systems have been developed. These include:

Lewis Acids: Catalysts like zirconium tetrachloride (ZrCl₄) have been shown to be highly efficient and chemoselective for acetalization under mild conditions. organic-chemistry.org

Heterogeneous Catalysts: Solid acid catalysts, such as silica (B1680970) gel-supported sulfuric acid, montmorillonite (B579905) clays (B1170129), and zeolites, offer advantages like easier separation and reusability. researchgate.netjmaterenvironsci.com For instance, iron-modified zeolite BETA has demonstrated high activity in the acetalization of heptanal (B48729) with ethylene glycol, achieving over 90% conversion. researchgate.net Titanium-pillared clays are also effective for the acetalization of carbonyl compounds with ethylene glycol, with reported yields as high as 99%. jmaterenvironsci.com

Photo-organocatalysts: In a greener approach, organic dyes like Eosin Y, under visible light irradiation, can catalyze the acetalization of aldehydes with high efficiency under neutral conditions. rsc.orgorganic-chemistry.org Thioxanthenone has also been utilized as a photocatalyst for this transformation. rsc.org

Precise control over reaction parameters is essential for maximizing the yield of this compound.

Temperature: The reaction temperature influences the rate of reaction. For instance, in the acetalization of glycerol (B35011) with butanal, increasing the temperature from 30°C to 70°C significantly improved the conversion from 40% to 87%. frontiersin.org However, for some exothermic reactions, higher temperatures can lower the product yield. frontiersin.org The optimal temperature needs to be determined for each specific system.

Solvent Selection: The choice of solvent is critical, especially for the azeotropic removal of water. Toluene is a standard solvent for this purpose when using a Dean-Stark trap. organic-chemistry.org In some cases, using an excess of one of the reactants, such as ethylene glycol, can serve as the solvent. acs.org

Moisture Exclusion: The removal of water is paramount for driving the reaction to completion. organic-chemistry.orglibretexts.org This is typically achieved by azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org Alternatively, chemical or physical water scavengers like trialkyl orthoformates or molecular sieves can be employed. organic-chemistry.org

Advanced Indirect Synthetic Pathways to this compound and its Analogs

Beyond direct acetalization, indirect methods can be employed, often as part of a broader synthetic strategy.

Aldehyde Protection Strategies Employing 1,3-Dioxolane (B20135) Formation

The formation of a 1,3-dioxolane is a widely used strategy to protect aldehyde functionalities during multi-step syntheses. rsc.orgrsc.org This is because acetals are stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents. researchgate.net This allows for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde group.

For example, if a molecule contains both a ketone and an ester, the more reactive ketone can be selectively protected as a dioxolane. The ester can then be modified, for instance, by reaction with a Grignard reagent. Finally, the protecting group can be removed by acid-catalyzed hydrolysis to regenerate the ketone. libretexts.org This strategic protection and deprotection highlight the importance of 1,3-dioxolane formation in complex organic synthesis.

| Catalyst Type | Catalyst Example | Key Features |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Traditional, effective, but can be corrosive. acs.orgnih.gov |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄) | High efficiency and chemoselectivity under mild conditions. organic-chemistry.org |

| Heterogeneous Catalysts | Iron-modified Zeolite BETA, Titanium-pillared clays | Reusable, easy to separate from the reaction mixture. researchgate.netjmaterenvironsci.com |

| Photo-organocatalysts | Eosin Y, Thioxanthenone | Green chemistry approach, operates under neutral conditions with visible light. rsc.org |

Functional Group Transformations Preceding or Following Dioxolane Ring Formation

The 1,3-dioxolane moiety is a robust protecting group for carbonyls, formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. Its stability under neutral or basic conditions allows for numerous functional group transformations to be carried out elsewhere in the molecule.

The formation of the dioxolane ring is a critical step, often preceding other reactions in a synthetic sequence. For instance, in the synthesis of complex molecules, an aldehyde may be protected as a dioxolane to prevent it from reacting during subsequent steps such as Grignard reactions, reductions, or oxidations of other functional groups. An example includes the protection of a formyl group on a phenyl ring as a 2-(3,4-dibromophenyl)-1,3-dioxolane, which allows for subsequent reactions on the dibrominated aromatic ring. mdpi.com

Conversely, transformations can also follow the formation of the dioxolane ring. The protected compound can undergo various reactions, and the aldehyde is then regenerated in a final deprotection step. google.com Deprotection is typically achieved under acidic conditions, which cleaves the acetal and restores the carbonyl group. A variety of methods exist for this cleavage, including the use of catalytic cerium(III) triflate in wet nitromethane (B149229) or iodine in neutral conditions, which offers high chemoselectivity and is compatible with sensitive functional groups. organic-chemistry.org

Table 1: Selected Functional Group Transformations Involving the Dioxolane Moiety

| Transformation | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Masking the aldehyde/ketone functionality. |

| O-alkylation | Alkyl halide, base (e.g., KOH) | Modification of other parts of the molecule containing hydroxyl groups. google.com |

| Cyclodesulfurization | Alkyl halide or metal oxide | Formation of heterocyclic rings on a molecule already containing a dioxolane. google.com |

| Deprotection | Aqueous acid, Cerium(III) triflate, or Iodine | Regeneration of the original carbonyl group. organic-chemistry.org |

Multi-step Synthetic Sequences Incorporating the 1,3-Dioxolane Moiety

The 1,3-dioxolane moiety is a cornerstone in many multi-step syntheses, where it serves as a latent aldehyde. This strategy is pivotal in the construction of complex natural products, pharmaceuticals, and pheromones.

One prominent example is in the synthesis of the Southern Corn Rootworm pheromone. scirp.org In this sequence, a dioxolane-protected butanal derivative undergoes a Wittig reaction with a phosphonium (B103445) salt. The dioxolane group effectively masks the aldehyde, allowing the Wittig reaction to proceed at a different site on the molecule. The aldehyde is then regenerated in a later step via deprotection with hydrochloric acid in an acetone (B3395972)/water mixture. scirp.org

In the field of medicinal chemistry, dioxolane-containing intermediates are crucial for synthesizing nucleoside analogues with antiviral properties. google.comacs.org For example, the synthesis of β(cis)-isomers of dioxolane nucleosides involves the glycosylation of a base with a dioxolane intermediate. google.com These complex syntheses rely on the stability of the dioxolane ring through multiple reaction steps.

Furthermore, (S)-2-Amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, also known as (S)-allysine ethylene acetal, is a key chiral building block. Its synthesis is achieved through the reductive amination of the corresponding ketoacid acetal using an enzyme like phenylalanine dehydrogenase. This intermediate is then used in the synthesis of pharmaceuticals. mdpi.com

Table 2: Examples of Multi-step Syntheses Involving Dioxolane Intermediates

| Target Molecule/Class | Key Dioxolane Intermediate | Key Reaction Step | Reference |

|---|---|---|---|

| Southern Corn Rootworm Pheromone | 4-(2-methyl-1,3-dioxolan-2-yl)butanal | Wittig Reaction | scirp.org |

| Dioxolane Nucleoside Analogues | Benzoic acid 4(S)-acetoxy- nih.govresearchgate.netdioxolan-2(R)-ylmethyl ester | Glycosylation | google.com |

Stereoselective Approaches in the Synthesis of Dioxolane-Containing Chiral Intermediates

The synthesis of specific stereoisomers of molecules is of paramount importance, particularly in the pharmaceutical industry where biological activity is often dependent on chirality. Several stereoselective methods have been developed for the synthesis of chiral intermediates containing the 1,3-dioxolane ring.

One approach involves the stereoselective formation of the dioxolane ring itself. For example, a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent, can produce substituted 1,3-dioxolanes with a high degree of stereoselectivity. nih.gov This reaction proceeds through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov Similarly, chiral Brønsted acids can catalyze an acetalization/Michael cascade reaction to produce 1,3-dioxolanes with modest enantioselectivity. nih.gov

Another strategy involves performing stereoselective reactions on a substrate that already contains a chiral dioxolane moiety. Chelation-assisted, substrate-controlled asymmetric lithiation is a powerful tool in this regard. nih.gov For instance, the lithiation of a chiral carbamate (B1207046) derived from (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl diisopropylcarbamate using sec-butyllithium (B1581126) proceeds with high diastereoselectivity due to the formation of bicyclic chelate complexes. These lithiated intermediates can then be trapped with various electrophiles to create new stereocenters with excellent control. nih.gov

The synthesis of chiral building blocks for specific targets also relies heavily on stereoselective methods. The asymmetric synthesis of (S)-4-(2,2,4-trimethyl-1,3-dioxolan-4-yl)-1-butanol, a key intermediate for the pheromone (-)-frontalin, highlights the application of these advanced synthetic strategies. elsevierpure.com

Table 3: Stereoselective Synthetic Approaches for Dioxolane Intermediates

| Method | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|

| Hypervalent Iodine-Mediated Oxidation | Three-component assembly (alkene, carboxylic acid, silyl enol ether) | Stereospecific formation of substituted dioxolanes | nih.gov |

| Brønsted Acid Catalysis | Acetalization/Michael cascade | Diastereoselective and modestly enantioselective synthesis of 1,3-dioxolanes | nih.gov |

| Asymmetric Lithiation | Chelation-control of a chiral dioxolane-containing carbamate | Highly diastereoselective functionalization | nih.gov |

Reactivity and Transformational Chemistry of 4 1,3 Dioxolan 2 Yl Butanal

Reactions of the Terminal Aldehyde Moiety in 4-(1,3-Dioxolan-2-yl)butanal

The terminal aldehyde group is a primary site for various chemical transformations, including oxidation, reduction, and condensation reactions. The 1,3-dioxolane (B20135) ring is generally stable under the conditions used for these reactions, allowing for chemoselective modifications of the aldehyde. organic-chemistry.org

Oxidative Transformations to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(1,3-dioxolan-2-yl)butanoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, and the choice of reagent often depends on the desired reaction conditions and the presence of other functional groups.

Commonly, aldehydes are oxidized to carboxylic acids using reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder oxidants like pyridinium (B92312) chlorochromate (PCC) under specific conditions. organic-chemistry.orgsmolecule.com The Baeyer-Villiger oxidation, which typically converts ketones to esters, can also be applied to aldehydes to yield carboxylic acids. beilstein-journals.org An important consideration for this specific compound is the stability of the 1,3-dioxolane ring. Cyclic acetals are generally stable to many oxidizing agents, especially mild, high-valent chromium reagents. organic-chemistry.org However, strongly acidic conditions or the presence of strong Lewis acids can promote cleavage of the acetal (B89532). organic-chemistry.org Therefore, oxidations under neutral or mildly basic conditions are often preferred to maintain the integrity of the dioxolane protecting group.

A practical and environmentally friendly method involves using hydrogen peroxide with a catalyst, such as sodium tungstate, under phase-transfer conditions. scribd.com This method is efficient and avoids the use of heavy metals.

Table 1: Selected Methods for Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent/System | Typical Conditions | Comments |

|---|---|---|

| Potassium Permanganate (KMnO4) | Basic aqueous solution, then acidification | Strong oxidant, conditions must be controlled to avoid cleaving the dioxolane ring. organic-chemistry.orgsmolecule.com |

| Jones Reagent (CrO3/H2SO4) | Acetone (B3395972), 0 °C to room temperature | Strongly acidic, may risk hydrolysis of the dioxolane. organic-chemistry.org |

| Hydrogen Peroxide (H2O2) | Catalytic Sodium Tungstate (Na2WO4) | Mild and efficient, often preferred for substrates with acid-sensitive groups. scribd.com |

Reductive Transformations to Primary Alcohols

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding 4-(1,3-dioxolan-2-yl)butan-1-ol. This transformation is typically achieved with high chemoselectivity, leaving the dioxolane ring intact. smolecule.com

The most common reagents for this reduction are hydride donors such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and is highly effective for reducing aldehydes and ketones without affecting more robust functional groups like esters or the acetal in this case. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation, using hydrogen gas (H2) with a metal catalyst like nickel, palladium, or platinum, is another effective method. smolecule.combath.ac.uk

The synthesis of (S)-2-Amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, an intermediate for pharmaceuticals, can be achieved via the reductive amination of the corresponding ketoacid, demonstrating the compatibility of the dioxolane ring with reductive processes. nih.gov

Table 2: Selected Methods for Reduction of Aldehydes to Primary Alcohols

| Reducing Agent/System | Typical Solvents | Comments |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild, safe, and highly selective for aldehydes over the acetal. smolecule.com |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF (anhydrous) | Powerful reducing agent; reacts violently with protic solvents. smolecule.com |

Condensation Reactions, Including Schiff Base Formation and Polymer Crosslinking

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. googleapis.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The reaction is often catalyzed by acid and is typically reversible.

This reaction is synthetically useful for introducing nitrogen-containing functionalities into the molecule. For instance, the reaction of this compound with an amine is a key step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. googleapis.comrsc.org The formation of a Schiff base from 4-(1,3-dioxolan-2-yl)-1-butanal is a documented step in the Strecker synthesis of 2-amino-5-(1,3-dioxolane-2-yl)-pentanoic acid amide. googleapis.com

The bifunctional nature of this compound (possessing an aldehyde and a protected aldehyde) makes it a potential candidate for use as a crosslinking agent in polymer chemistry. Polymers containing primary amine groups can be crosslinked by reacting with the aldehyde to form Schiff base linkages. Subsequent hydrolysis of the dioxolane ring under acidic conditions would unmask a second aldehyde group, which could then participate in further crosslinking reactions, leading to a more complex and robust polymer network. nih.gov

Table 3: Examples of Condensation Reactions

| Reactant | Product Type | Reaction Conditions | Application |

|---|---|---|---|

| Primary Amine (R-NH2) | Schiff Base (Imine) | Ethanol, reflux | Synthesis of heterocyclic compounds, pharmaceutical intermediates. googleapis.comnih.govresearchgate.net |

| Hydroxylamine (NH2OH) | Oxime | Mildly acidic or basic conditions | Intermediate for further transformations. |

| Hydrazine (N2H4) | Hydrazone | Ethanol, reflux | Synthesis of nitrogen-containing heterocycles. |

Reactions Involving the 1,3-Dioxolane Ring System

While often employed as a stable protecting group, the 1,3-dioxolane ring can also participate in chemical reactions, primarily involving ring-opening through nucleophilic attack or acid-catalyzed hydrolysis.

Nucleophilic Substitution Reactions and Ring Opening

The 1,3-dioxolane ring is generally stable towards bases and various nucleophiles. organic-chemistry.org However, under certain conditions, particularly with the assistance of a Lewis acid, the ring can be opened. The reaction often proceeds through the formation of a stabilized carbocation (a 1,3-dioxolan-2-yl cation) at the C2 position. mdpi.comnih.gov This cation can then be trapped by a nucleophile. nih.gov For example, the oxidation of alkenes in the presence of a carboxylic acid can generate a 1,3-dioxolan-2-yl cation intermediate, which is then stereoselectively trapped by a carbon nucleophile like a silyl (B83357) enol ether to form a substituted dioxolane product. mdpi.comnih.gov

Ring-opening polymerization of dioxolane and its derivatives is a well-known process, typically initiated by cationic species. researchgate.netrsc.org While this compound itself is not typically used as a monomer, the principles of ring-opening highlight the susceptibility of the C-O bonds to cleavage under specific catalytic conditions, leading to the formation of polyethers. The fission of the 1,3-dioxolane ring can also be initiated by radicals under UV irradiation, which can be a pathway for crosslinking in certain polymer systems. researchgate.net

Acid-Catalyzed Hydrolysis and Deprotection Strategies

The most common reaction involving the 1,3-dioxolane ring is its acid-catalyzed hydrolysis to regenerate the parent carbonyl compound. In the case of this compound, this deprotection step would yield 1,5-pentanedial (glutaraldehyde). This reaction is fundamental to the use of the dioxolane as a protecting group in multi-step syntheses. organic-chemistry.org

The hydrolysis is an equilibrium process and is typically driven to completion by using an excess of water. A wide range of Brønsted and Lewis acids can catalyze this reaction. Common methods include treatment with aqueous mineral acids (e.g., HCl), organic acids (e.g., p-toluenesulfonic acid in wet solvents), or Lewis acids in the presence of water. organic-chemistry.org Transacetalization, where the dioxolane is exchanged with a large excess of a ketone like acetone in the presence of an acid catalyst, is another effective deprotection strategy. organic-chemistry.org Various gentle Lewis acid catalysts, such as erbium triflate (Er(OTf)3) or cerium(III) triflate, have been developed for chemoselective deprotection under nearly neutral conditions, which is advantageous for sensitive substrates. organic-chemistry.org

Table 4: Selected Methods for Acid-Catalyzed Deprotection of 1,3-Dioxolanes

| Reagent/System | Typical Conditions | Mechanism |

|---|---|---|

| Aqueous Acid (e.g., HCl, H2SO4) | Water/THF or other co-solvents | Hydrolysis organic-chemistry.org |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Transacetalization/Hydrolysis organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)3) | Wet nitromethane (B149229), room temperature | Lewis acid-catalyzed hydrolysis organic-chemistry.org |

| Iodine (catalytic) | Wet acetone | Mild Lewis acid-catalyzed hydrolysis |

Stability and Cleavage under Various Oxidative Conditions

The stability of the 1,3-dioxolane ring in this compound is a critical factor in its application as a protected aldehyde. Generally, cyclic acetals like the dioxolane group are resistant to a range of oxidants, allowing for selective manipulation of other functional groups within a molecule. However, their stability is not absolute and is highly dependent on the nature of the oxidizing agent and the reaction conditions.

The dioxolane moiety is typically stable under mild oxidative conditions, particularly with high-valent chromium reagents. This stability allows for the selective oxidation of other parts of a molecule without affecting the protected aldehyde. Conversely, strong oxidizing agents, especially under acidic conditions, can lead to the cleavage or transformation of the dioxolane ring. The presence of strong Lewis acids can also sensitize the acetal to oxidation. organic-chemistry.org For instance, while reagents like Pyridinium chlorochromate (PCC) are generally tolerated, stronger agents such as potassium permanganate or perchloric acid can induce cleavage. organic-chemistry.orgsmolecule.com In some cases, oxidation can lead to the formation of a lactone or other related cleavage products. organic-chemistry.orgsmolecule.com

An alternative oxidative transformation involves the conversion of the acetal to an ester. This can be achieved using molecular oxygen in the presence of a catalytic system, such as N-hydroxyphthalimide (NHPI) and cobalt(II) acetate. organic-chemistry.org

The following table summarizes the stability and reactivity of the 1,3-dioxolane group under various oxidative conditions, based on findings for similar cyclic acetals.

Table 1: Stability of the 1,3-Dioxolane Group to Oxidative Reagents

| Oxidizing Agent/System | General Outcome for 1,3-Dioxolanes |

|---|---|

| Mild high-valent chromium reagents (e.g., PCC, PDC) | Generally stable |

| Strong oxidizing agents (e.g., HClO₄) | Cleavage of the acetal |

| Potassium permanganate (KMnO₄), especially with Lewis acids | Oxidation, potentially leading to lactones |

| Meta-chloroperoxybenzoic acid (m-CPBA), especially with Lewis acids | Oxidation |

Chemo- and Regioselectivity in the Reactions of this compound

The presence of two distinct functional groups in this compound—an aldehyde and a dioxolane—necessitates a consideration of chemoselectivity in its reactions. The aldehyde is an electrophilic center susceptible to nucleophilic attack, while the dioxolane is a protecting group that is generally stable but can be cleaved under specific, often acidic, conditions.

Chemoselectivity:

In many synthetic contexts, the primary purpose of the dioxolane group is to allow for selective reactions at other sites. For example, the aldehyde functionality can undergo reactions such as reduction, oxidation, or addition of organometallic reagents while the acetal remains intact, provided the reaction conditions are not strongly acidic. The relative stability of the O,O-acetal compared to other functional groups, such as N,N-acetals, allows for selective transformations. For instance, an N,N-acetal can be cleaved in the presence of a dioxolane. thieme-connect.de

Research on analogous butanal derivatives demonstrates the potential for chemoselective intramolecular reactions. For example, in the synthesis of pandalizine A, a related butanal derivative undergoes a chemoselective intramolecular dehydrative cyclization involving the aldehyde, highlighting the aldehyde's reactivity while the rest of the molecule participates in a directed manner. acs.orgresearchgate.net

Regioselectivity:

Regioselectivity becomes a key consideration when the dioxolane ring itself undergoes a reaction, such as a reductive cleavage. Studies on the hydrogenolysis of carbohydrate acetals using reagents like lithium aluminium hydride and aluminium trichloride (B1173362) have shown that the direction of ring opening is influenced by the substitution pattern and electronic effects of the molecule. cdnsciencepub.com In the case of 1,3-dioxolanes derived from aldehydes, reductive cleavage can lead to two different mono-protected diols. The regioselectivity of this cleavage is dictated by factors such as steric hindrance and the stability of potential cationic intermediates formed during the reaction. cdnsciencepub.com

Furthermore, reactions involving substituents on the dioxolane ring can exhibit high regioselectivity. For instance, the asymmetric hydroformylation of 4-vinyl-1,3-dioxolan-2-one (B1349326) shows perfect regioselectivity, with the formyl group being added to the terminal carbon of the vinyl group. researchgate.net While this is a different substrate, it illustrates that the dioxolane scaffold can direct the regiochemical outcome of reactions on its substituents.

The following table provides examples of selective reactions in related systems that illustrate the principles of chemo- and regioselectivity applicable to this compound.

Table 2: Examples of Chemo- and Regioselective Reactions in Related Dioxolane-Containing Compounds

| Reaction Type | Substrate Type | Selectivity | Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Pyrrolidinyl-butanal | Chemoselective | The aldehyde group reacts preferentially in an intramolecular cyclization. | acs.orgresearchgate.net |

| Acetal Cleavage | Imidazolidine vs. Dioxolane | Chemoselective | The N,N-acetal (imidazolidine) is cleaved while the O,O-acetal (dioxolane) remains. | thieme-connect.de |

| Reductive Cleavage | Carbohydrate Acetals | Regioselective | Cleavage position on the dioxolane ring is directed by molecular structure. | cdnsciencepub.com |

Mechanistic Investigations and Reaction Pathway Elucidation for 4 1,3 Dioxolan 2 Yl Butanal Chemistry

Detailed Mechanisms of Acetalization Leading to 4-(1,3-Dioxolan-2-yl)butanal

The formation of the 1,3-dioxolane (B20135) ring in this compound is a classic example of acetalization, a fundamental reaction in organic chemistry for the protection of carbonyl groups. This process involves the reaction of an aldehyde or ketone with a diol, in this case, ethylene (B1197577) glycol, under acidic conditions. The mechanism proceeds through a series of reversible steps, culminating in the formation of a stable cyclic acetal (B89532).

Nucleophilic Attack and Protonated Hemiketal Intermediate Formation

The acetalization reaction is initiated by the protonation of the carbonyl oxygen of the parent aldehyde, 4,4-diethoxybutanal, by an acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. An alcohol, acting as a nucleophile, then attacks the activated carbonyl carbon. chemistrysteps.com This results in the formation of a protonated hemiacetal. A subsequent deprotonation step, often facilitated by a weak base such as water or the alcohol itself, yields a neutral hemiacetal intermediate. chemistrysteps.com

Subsequent Dehydration and Cyclization Processes

The newly formed hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent ether oxygen, which forms a resonance-stabilized oxonium ion. chemistrysteps.com At this stage, the second hydroxyl group of the ethylene glycol molecule, which is tethered to the first, acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the oxonium ion, leading to the formation of a five-membered ring. This intramolecular cyclization is entropically favored. The final step involves the deprotonation of the resulting protonated acetal by a base (such as water) to yield the neutral this compound and regenerate the acid catalyst.

| Step | Description | Key Intermediates |

| 1 | Protonation of the carbonyl oxygen | Protonated aldehyde |

| 2 | Nucleophilic attack by ethylene glycol | Protonated hemiacetal |

| 3 | Deprotonation | Hemiacetal |

| 4 | Protonation of the hemiacetal hydroxyl group | Protonated hemiacetal |

| 5 | Dehydration (loss of water) | Oxonium ion |

| 6 | Intramolecular cyclization | Protonated 1,3-dioxolane |

| 7 | Deprotonation | This compound |

Role of Brønsted and Lewis Acid Catalysts in Reaction Pathways

Both Brønsted and Lewis acids can effectively catalyze the acetalization reaction. nih.gov Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, function by donating a proton to the carbonyl oxygen, thereby activating it for nucleophilic attack as described above. nih.gov

Lewis acids, on the other hand, such as boron trifluoride (BF3) or zinc chloride (ZnCl2), catalyze the reaction by accepting an electron pair from the carbonyl oxygen. This coordination of the Lewis acid to the oxygen atom also increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic addition of the alcohol. rsc.org In some instances, the cooperative action of both Brønsted and Lewis acid sites can lead to enhanced catalytic performance in acetalization reactions. libretexts.org The choice of catalyst can influence reaction rates and selectivity, depending on the specific substrate and reaction conditions.

Mechanistic Aspects of 1,3-Dioxolane Ring Reactivity

The 1,3-dioxolane ring in this compound is generally stable under neutral and basic conditions, making it an effective protecting group for the aldehyde. However, under certain conditions, particularly those involving radical species, the ring can exhibit distinct reactivity.

Radical Clock Studies and 1,2-Spin-Center Shifts in Dioxolane-Related Systems

Radical clock experiments are a powerful tool for determining the rates of fast radical reactions. While specific radical clock studies on this compound are not extensively documented, the reactivity of 1,3-dioxolane systems in radical reactions has been investigated. The formation of a radical at the C2 position of the dioxolane ring can lead to various transformations.

One notable phenomenon is the 1,2-spin-center shift (SCS), a type of radical rearrangement. In certain carbohydrate systems, a radical generated at the anomeric carbon can undergo a 1,2-shift of an adjacent acyloxy group, transferring the radical center to the C2 position. chemistrysteps.commasterorganicchemistry.com Mechanistic studies using a fluorenylcyclopropyl radical clock have provided strong evidence that this 1,2-SCS in carbohydrate systems proceeds through a concerted transition state, rather than involving the formation of a discrete 1,3-dioxolanyl radical intermediate. chemistrysteps.commasterorganicchemistry.com This type of rearrangement highlights the potential for complex radical-mediated transformations in molecules containing the 1,3-dioxolane motif.

Proposed Mechanisms for Oxidation and Reduction of the Aldehyde Group

The aldehyde functional group in this compound can undergo both oxidation and reduction, provided the reaction conditions are compatible with the stability of the dioxolane ring.

Oxidation to a Carboxylic Acid:

The oxidation of the aldehyde group to a carboxylic acid typically proceeds via a hydrate intermediate. In the presence of an oxidizing agent and water, the aldehyde is in equilibrium with its corresponding gem-diol (hydrate). libretexts.org The actual oxidation then occurs on this hydrate. A common mechanism involves the removal of a hydrogen atom from the carbon bearing the hydroxyl groups, followed by the loss of a second hydrogen atom, leading to the formation of the carboxylic acid. The 1,3-dioxolane ring is generally stable to many oxidizing agents used for aldehyde oxidations, especially under neutral or slightly acidic conditions.

Reduction to an Alcohol:

The reduction of the aldehyde to a primary alcohol is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. researchgate.net This attack breaks the carbon-oxygen π-bond and forms a new carbon-hydrogen bond, resulting in an alkoxide intermediate. In a subsequent step, this alkoxide is protonated by a protic solvent (like water or an alcohol) to yield the primary alcohol. The 1,3-dioxolane protecting group is inert to these hydride reducing agents, allowing for the selective reduction of the aldehyde.

| Reaction | Reagents | Key Mechanistic Steps | Product Functional Group |

| Oxidation | Oxidizing agent (e.g., CrO3, KMnO4) in the presence of water | 1. Formation of a gem-diol (hydrate). 2. Oxidation of the hydrate. | Carboxylic acid |

| Reduction | Hydride reducing agent (e.g., NaBH4, LiAlH4) | 1. Nucleophilic attack by a hydride ion. 2. Protonation of the resulting alkoxide. | Primary alcohol |

Ligand Effects and Catalyst Deactivation in Dioxolane Transformations

Mechanistic Investigations and Reaction Pathway Elucidation

In transition metal catalysis, particularly with rhodium, the choice of ligand is a determining factor for the outcome of the reaction. For instance, in hydroformylation reactions, which are relevant for the transformation of unsaturated precursors to aldehydes, the ligand structure can steer the reaction towards either linear or branched products. The coordination of the ligand to the metal center, such as rhodium, creates a specific steric and electronic environment that influences the binding of reactants and the energy barriers of the transition states in the catalytic cycle.

Phosphine and phosphite-based ligands are commonly employed in these catalytic systems. The electronic properties of these ligands, which can be tuned by introducing electron-donating or electron-withdrawing substituents, affect the electron density at the metal center. This, in turn, influences the strength of the metal-ligand bond and the reactivity of the catalyst. For example, decreasing the basicity of a phosphine ligand has been shown to increase enantioselectivity in certain reactions rsc.org. Steric factors, such as the cone angle of the ligand, also play a significant role by controlling the accessibility of the metal center to the substrate and influencing the regioselectivity of the reaction rsc.orgosti.gov.

High-pressure nuclear magnetic resonance (HP-NMR) and in-situ high-pressure infrared spectroscopy (HP-IR) are powerful techniques used to study the resting states of the catalyst species during the reaction rsc.org. These studies provide valuable insights into the structure of the active catalyst and the influence of the ligand on its formation and stability. For example, in rhodium-catalyzed hydroformylation, different ligand systems can lead to different catalytically active species, which can have a direct impact on the reaction rate and selectivity.

Ligand Effects on Catalyst Performance

The performance of a catalyst in transformations involving dioxolane-containing molecules can be systematically optimized by modifying the ligand structure. Key parameters that are affected by the ligand include activity, selectivity, and stability.

Activity: The rate of the catalytic reaction is highly dependent on the ligand. Electron-withdrawing groups on the ligand can sometimes increase the reaction rate by making the metal center more electrophilic. Conversely, bulky ligands might decrease the reaction rate due to steric hindrance, but they can also promote the dissociation of other ligands, such as carbon monoxide in hydroformylation, which can be a rate-limiting step researchgate.net.

Selectivity: Ligands are instrumental in controlling both regioselectivity (e.g., linear vs. branched products in hydroformylation) and enantioselectivity (in asymmetric catalysis). The bite angle of bidentate phosphine ligands, for example, is a critical parameter that influences the geometry of the metal complex and, consequently, the selectivity of the reaction. In the context of dioxolane transformations, where the substrate itself may have stereocenters, the choice of a chiral ligand is essential for achieving high diastereoselectivity or enantioselectivity.

Stability: The stability of the catalyst under reaction conditions is a crucial factor for its practical application. Some ligands can stabilize the metal center against aggregation or decomposition, thus prolonging the catalyst's lifetime. For instance, phospholane-phosphite ligands with extended backbones have demonstrated unusually high stability at elevated temperatures in rhodium-catalyzed hydroformylation st-andrews.ac.uk.

The following interactive table summarizes the effect of different ligand properties on catalyst performance in a hypothetical hydroformylation reaction relevant to dioxolane precursors.

| Ligand Property | Effect on Activity | Effect on Regioselectivity (linear/branched) | Effect on Stability |

| Increased Cone Angle | Generally Decreases | Favors Linear Product | Can Increase |

| Increased Basicity | Can Decrease | Favors Branched Product | Can Decrease |

| Electron-Withdrawing Groups | Generally Increases | Can Favor Linear Product | Can Decrease |

| Chelating Ligands | Variable | Highly Dependent on Bite Angle | Generally Increases |

Catalyst Deactivation Pathways

Ligand Degradation: The ligands themselves can degrade under the reaction conditions. For example, phosphine ligands can be oxidized or undergo P-C bond cleavage. Phosphite ligands are susceptible to hydrolysis, especially in the presence of trace amounts of water. Such degradation leads to the formation of species that may not effectively stabilize the metal center or may act as catalyst poisons.

Formation of Inactive Metal Species: The active catalytic species can be converted into inactive forms. This can happen through the formation of stable dimeric or cluster complexes that are catalytically inactive. In rhodium-catalyzed hydroformylation, the formation of inactive rhodium carbonyl clusters is a known deactivation pathway. The presence of by-products can also lead to catalyst deactivation. For instance, high molecular weight by-products can coordinate to the metal center and inhibit its catalytic activity google.com.

Substrate or Product Inhibition: In some cases, the substrate or the product of the reaction can bind too strongly to the catalyst, leading to inhibition. While this is a reversible form of deactivation, it can significantly reduce the reaction rate.

Leaching of the Metal: In supported catalyst systems, the active metal can leach from the support into the reaction medium, leading to a loss of catalytic activity and contamination of the product.

The following table outlines common catalyst deactivation pathways and potential mitigation strategies.

| Deactivation Pathway | Description | Mitigation Strategy |

| Ligand Oxidation | Reaction of phosphine ligands with trace oxygen. | Use of air-free techniques; addition of sacrificial phosphines. |

| Ligand Hydrolysis | Reaction of phosphite ligands with water. | Use of dry solvents and reagents; design of hydrolysis-resistant ligands. |

| Cluster Formation | Aggregation of metal centers into inactive clusters. | Use of bulky or chelating ligands to prevent aggregation. |

| By-product Poisoning | Strong coordination of reaction by-products to the catalyst. | Removal of by-products from the reaction medium google.com. |

Applications and Utility of 4 1,3 Dioxolan 2 Yl Butanal in Advanced Organic Synthesis

Role as a Versatile Protecting Group in Multi-step Synthesis

In the intricate process of multi-step organic synthesis, the ability to selectively mask a reactive functional group while transformations occur elsewhere in the molecule is paramount. wiley.com The 1,3-dioxolane (B20135) moiety of 4-(1,3-Dioxolan-2-yl)butanal is a classic example of a protecting group, specifically for carbonyl functionalities. researchgate.net A good protecting group must be easy to install and remove, and stable to the reaction conditions it is meant to endure. uchicago.edu

Selective Protection of Aldehyde and Ketone Functionalities

The primary role of the 1,3-dioxolane group is the protection of aldehydes and ketones from a wide range of reaction conditions. wikipedia.org This protection is achieved by converting the carbonyl group into a cyclic acetal (B89532), which is notably stable in neutral or basic environments and resistant to nucleophilic attack and reduction. thieme-connect.deorganic-chemistry.org The formation of the dioxolane is an acid-catalyzed reaction between a carbonyl compound and ethylene (B1197577) glycol. imist.ma This strategy is crucial in syntheses where a molecule contains multiple reactive sites, such as an aldehyde and an ester. The more reactive aldehyde can be selectively protected as a dioxolane, allowing a reducing agent to act on the ester group without affecting the aldehyde. wikipedia.org Subsequently, the aldehyde can be regenerated by acidic hydrolysis. wikipedia.orgorganic-chemistry.org

| Process | Typical Reagents and Conditions | Key Characteristics |

| Protection (Acetalization) | Ethylene glycol, acid catalyst (e.g., TsOH, H₂SO₄), azeotropic removal of water. organic-chemistry.org | Chemoselective for aldehydes over less reactive ketones; stable to bases, nucleophiles, and hydrides. organic-chemistry.org |

| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄), or Lewis acids in wet solvents. organic-chemistry.org | Regenerates the original carbonyl group; conditions are typically mild. |

| Alternative Deprotection | Nickel boride (Ni₂B) can be used for chemoselective deprotection. rsc.org | Offers a mild alternative to acidic hydrolysis. |

This table summarizes the general conditions for the protection of carbonyls as 1,3-dioxolanes and their subsequent deprotection.

Applications in Protecting Hydroxyl Groups in Complex Molecular Architectures

While the 1,3-dioxolane group in this compound directly protects a carbonyl, its presence is instrumental in synthetic routes involving the manipulation of hydroxyl (-OH) groups within the same or other molecules. By temporarily masking a reactive aldehyde or ketone, the dioxolane allows for selective reactions, such as oxidation, reduction, or coupling, to be performed on hydroxyl groups elsewhere in a complex structure without interference. wiley.com

Furthermore, the underlying chemistry of acetal formation is also used to protect 1,2-diols and 1,3-diols (compounds with two hydroxyl groups). highfine.com In these cases, the diol is reacted with an aldehyde or ketone to form a cyclic acetal, effectively protecting the hydroxyl groups. For instance, a related orthoester-type dioxolane has been successfully employed as a protecting group for the 2'-hydroxyl function during the chemical synthesis of RNA, a highly complex molecular architecture. nih.gov This demonstrates the versatility of the dioxolane framework in protecting various functional groups, enabling the intricate assembly of complex natural products and bioactive molecules. highfine.comnih.gov

Key Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role in protection strategies, this compound is a valuable bifunctional building block. Such intermediates, which contain multiple reactive sites, are essential for efficiently creating complex molecules and reducing the number of steps in a synthesis. advancionsciences.comasischem.com The presence of both a masked aldehyde and a reactive alkyl chain allows for a variety of subsequent chemical modifications.

Preparation of Polymers and Specialty Chemicals utilizing this compound

The 1,3-dioxolane ring is not only a stable protecting group but can also participate in polymerization reactions. Specifically, 1,3-dioxolane and its derivatives can undergo cationic ring-opening polymerization to produce polyacetals. escholarship.org This process allows for the synthesis of materials like ultra-high-molecular-weight poly(1,3-dioxolane), a chemically recyclable thermoplastic with robust mechanical properties. escholarship.org The presence of the dioxolane ring in this compound makes it a potential monomer for creating functionalized polyacetals. Additionally, researchers have explored the polymerization of other dioxolane derivatives, such as 1,3-dioxolan-4-ones, to synthesize polyesters like polylactic acid (PLA), highlighting the utility of the dioxolane core in creating biodegradable polymers. mdpi.com

| Polymer Type | Monomer Class | Polymerization Method | Potential Application |

| Polyacetals | 1,3-Dioxolane derivatives | Cationic Ring-Opening Polymerization escholarship.org | Recyclable thermoplastics, engineering materials |

| Polyesters | 1,3-Dioxolan-4-one derivatives | Ring-Opening Polymerization mdpi.com | Biodegradable plastics, medical implants |

| Functional Polymers | Various | Cascade Reactions, Condensation | Specialty coatings, drug delivery systems mdpi.com |

This table illustrates potential polymer classes that can be synthesized from dioxolane-containing building blocks.

Building Block for Medicinal and Agrochemical Intermediates

The 1,3-dioxolane structural motif is present in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. imist.ma For example, the antifungal agent ketoconazole and various antiviral pyrimidine derivatives contain a substituted 1,3-dioxolane ring. imist.ma This makes this compound an attractive starting material or intermediate for the synthesis of new therapeutic agents. Its structure provides a carbon backbone that can be elaborated and functionalized to build the complex molecular architectures required for biological activity. Heterocyclic compounds, which can be synthesized from such intermediates, are a major focus in the development of new agrochemicals. myskinrecipes.com The versatility of this building block allows chemists to construct diverse molecular libraries for screening and development of new drugs and crop protection agents.

Development of Chiral Building Blocks and Precursors

The synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry, as different enantiomers of a chiral molecule can have vastly different biological effects. nih.govenamine.net Chiral building blocks are essential intermediates for the asymmetric synthesis of these optically pure compounds. this compound can be used as a precursor to develop such chiral building blocks.

Chirality can be introduced in several ways:

Asymmetric Synthesis: Organocatalytic methods have been developed for the asymmetric synthesis of 1,3-dioxolanes, yielding products with high enantioselectivity. nih.govnih.gov

Use of Chiral Auxiliaries: Chiral 1,3-dioxolan-4-ones, derived from readily available chiral α-hydroxy acids like lactic or mandelic acid, have proven to be highly useful in asymmetric synthesis for decades. mdpi.com

Stereoselective Reactions: The butanal side chain can undergo stereoselective modifications, or the dioxolane itself can be formed from a chiral diol, thereby creating a chiral center. researchgate.netmdpi.com

For instance, chiral dioxolane derivatives are used as precursors in the synthesis of important molecules like (R)-(–)-carnitine and have been incorporated into novel nicotinic acetylcholine receptor ligands. sigmaaldrich.com The ability to generate stereochemically defined structures from precursors like this compound is a powerful strategy in the discovery and development of new, more effective drugs. nih.gov

Synthetic Routes to Structurally Related Dioxolane Compounds

The versatile chemical nature of this compound, characterized by a protected aldehyde and a flexible butyl chain, renders it a valuable starting material for the synthesis of a diverse array of structurally related dioxolane compounds. Through strategic chemical transformations, derivatives with specifically designed properties can be accessed, opening avenues for applications in medicinal chemistry and materials science.

Design and Synthesis of Derivatives with Tailored Steric and Electronic Properties

The modification of this compound allows for the precise tuning of its steric and electronic characteristics, leading to the creation of novel molecules with specific functionalities. A key strategy in this endeavor is the introduction of substituents onto the butanal backbone, which can significantly influence the molecule's conformation and reactivity.

A notable example is the synthesis of 4-(1,3-dioxolan-2-yl)-3-phenylbutanal. This derivative introduces a bulky phenyl group at the C-3 position, thereby imparting significant steric hindrance and altering the electronic environment of the molecule. While specific synthetic details for this transformation are not extensively documented in readily available literature, the structure suggests a conjugate addition of a phenyl nucleophile to an α,β-unsaturated precursor derived from this compound.

Another powerful method for modifying the electronic properties of the butanal chain is the Wittig reaction. This reaction allows for the conversion of the aldehyde group (after deprotection of the dioxolane) into a carbon-carbon double bond, enabling the introduction of a wide variety of substituents. The nature of the group (R) attached to the phosphonium (B103445) ylide in the Wittig reagent determines the electronic properties of the resulting alkene. For instance, using a ylide with an electron-withdrawing group can lead to the formation of an α,β-unsaturated system, which can serve as a key building block for further synthetic elaborations. Stabilized ylides in Wittig reactions predominantly yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

The table below lists the key compound and a potential derivative with modified properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | C7H12O3 | 144.17 | Starting material with a protected aldehyde. |

| 4-(1,3-Dioxolan-2-yl)-3-phenylbutanal | C13H16O3 | 220.27 | Introduction of a bulky phenyl group, modifying steric and electronic properties. chemsynthesis.com |

Exploration of Bioactive Derivatives, including Piperidine-Containing Structures

The inherent functionalities of this compound make it an attractive precursor for the synthesis of biologically active molecules, particularly those incorporating the piperidine scaffold. Piperidine and its derivatives are prevalent structural motifs in a vast number of pharmaceuticals and natural products, exhibiting a wide range of biological activities.

A plausible and synthetically valuable route to piperidine-containing structures from this compound involves a multi-step sequence initiated by reductive amination. This process would typically involve the deprotection of the dioxolane group to reveal the free aldehyde, followed by reaction with a suitable amine to form an imine. Subsequent reduction of the imine intermediate would yield a secondary or tertiary amine. Intramolecular cyclization of an appropriately functionalized amine derivative would then lead to the formation of the piperidine ring.

For instance, the reaction of the deprotected aldehyde with a primary amine containing a leaving group at the δ-position (relative to the amine) could, after reduction of the initial imine, undergo an intramolecular nucleophilic substitution to form the six-membered piperidine ring. The specific reagents and reaction conditions would be critical in controlling the stereochemistry of the resulting substituted piperidine.

While a direct, documented synthesis of a piperidine derivative from this compound is not explicitly detailed in the surveyed literature, the principles of organic synthesis strongly support the feasibility of such transformations. The resulting piperidine derivatives, bearing the remnant of the dioxolane-protected side chain, could be further elaborated to explore their potential as bioactive agents. The compound 4-(1,3-dioxolan-2-yl)piperidine is a known chemical entity, highlighting the relevance of this structural combination.

The table below lists the starting material and a potential bioactive target.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Relevance |

| This compound | C7H12O3 | 144.17 | Precursor for bioactive derivatives. |

| 4-(1,3-Dioxolan-2-yl)piperidine | C8H15NO2 | 157.21 | A known compound, representing a potential synthetic target with bioactive applications. |

Advanced Analytical Techniques for Characterization and Reaction Monitoring in 4 1,3 Dioxolan 2 Yl Butanal Research

Spectroscopic Methods for Structural Elucidation of 4-(1,3-Dioxolan-2-yl)butanal and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the methine proton of the dioxolane ring, and the methylene (B1212753) protons of both the ring and the butyl chain. The aldehyde proton typically appears as a triplet in the downfield region (around 9.7 ppm) due to coupling with the adjacent methylene group. The acetal (B89532) proton on the dioxolane ring gives a characteristic triplet around 4.8 ppm. The protons of the dioxolane ring's ethylene (B1197577) bridge usually appear as a multiplet around 3.9 ppm. The methylene groups of the butyl chain will present as multiplets in the upfield region.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (around 202 ppm). The acetal carbon of the dioxolane ring is also characteristic, with a chemical shift in the range of 103-104 ppm. The carbons of the ethylene group in the dioxolane ring are expected around 65 ppm, while the carbons of the alkyl chain will have signals in the aliphatic region of the spectrum. scbt.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.7 | Triplet (t) | ~202 |

| Acetal CH (O-CH-O) | ~4.8 | Triplet (t) | ~104 |

| Dioxolane CH₂ (O-CH₂-CH₂-O) | ~3.9 | Multiplet (m) | ~65 |

| CH₂ adjacent to CHO | ~2.4 | Multiplet (m) | ~44 |

| Central CH₂ of butyl chain | ~1.7 | Multiplet (m) | ~20 |

| CH₂ adjacent to acetal | ~1.6 | Multiplet (m) | ~34 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 144.17 g/mol ), the molecular ion peak [M]⁺ at m/z 144 would be expected in the mass spectrum, although it may be weak in some cases. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) induces predictable fragmentation of the molecule. Key fragmentation pathways for this compound would include:

Alpha-cleavage: Fission of the bond between the carbonyl group and the adjacent carbon, leading to the loss of a propyl-dioxolane radical and the formation of a [CHO]⁺ fragment at m/z 29, or the loss of a hydrogen atom to give a [M-1]⁺ ion at m/z 143.

McLafferty Rearrangement: A characteristic rearrangement for aldehydes and ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, would result in a neutral butene-dioxolane fragment and a charged enol fragment at m/z 44. docbrown.info

Dioxolane Ring Fragmentation: The primary fragmentation of the 1,3-dioxolane (B20135) ring itself is initiated by the cleavage of the C-O bond, leading to a characteristic and often abundant fragment ion at m/z 73, corresponding to [C₃H₅O₂]⁺.

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion [M]⁺ |

| 143 | [C₇H₁₁O₃]⁺ | Loss of H radical from aldehyde [M-1]⁺ |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the alkyl chain, retaining the dioxolane ring |

| 44 | [C₂H₄O]⁺ | McLafferty Rearrangement product |

| 29 | [CHO]⁺ | Alpha-cleavage at the carbonyl group |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling purity assessment and the monitoring of reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In practice, direct analysis of aldehydes by GC can sometimes be challenging due to their reactivity. Therefore, derivatization is often employed to enhance thermal stability and improve chromatographic peak shape. nih.govrsc.org For instance, derivatization with agents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) can be utilized. rsc.org The resulting oxime derivative is more stable and provides a strong signal in the mass spectrometer.

GC-MS is invaluable for monitoring reactions, such as the formation of this compound from the protection of glutaraldehyde (B144438), allowing for the quantification of the reactant, product, and any byproducts over time.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For the analysis of aldehydes like this compound, which lacks a strong UV chromophore, derivatization is a common strategy to facilitate detection. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a hydrazone that can be readily detected by a UV-Vis detector.

Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is typically employed for the separation of the derivatized compound. This method allows for accurate quantification and is instrumental in assessing the purity of synthesized this compound and in monitoring its consumption or formation in chemical reactions.

Advanced Characterization Techniques for Reaction Intermediates and Products

In research involving this compound, understanding the reaction mechanisms and identifying all resulting products, including transient intermediates, is crucial. While standard spectroscopic and chromatographic techniques are powerful, more advanced methods can provide deeper insights.

For instance, in-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) or in-situ NMR, can be employed to monitor the concentration of reactants, products, and key intermediates in real-time without the need for sampling. This is particularly useful for studying the kinetics of reactions involving the aldehyde or acetal functional groups of this compound.

Furthermore, when this compound is used in complex multi-step syntheses, the resulting reaction mixtures can be intricate. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating and identifying unknown products and byproducts. The combination of liquid chromatography for separation with the high sensitivity and structural information provided by mass spectrometry allows for the characterization of a wide range of compounds in a single analysis.

Computational Chemistry and Modeling in 4 1,3 Dioxolan 2 Yl Butanal Research

Quantum Chemical Calculations for Mechanistic Insights into Dioxolane Reactions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the intricate details of reaction mechanisms involving dioxolanes. Methods like Density Functional Theory (DFT) and high-level ab initio calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the energy barriers that govern reaction rates.

For 4-(1,3-dioxolan-2-yl)butanal, these calculations can provide critical insights into reactions such as the acid-catalyzed hydrolysis of the dioxolane ring. This reaction is fundamental to the use of dioxolanes as protecting groups for carbonyl compounds. Computational studies can model the step-by-step process, including the initial protonation of an oxygen atom, the ring-opening to form a stabilized carbocation intermediate, and the subsequent attack by water to yield the deprotected aldehyde and ethylene (B1197577) glycol.

Research findings from these calculations typically include:

Optimized Geometries: The three-dimensional structures of reactants, transition states, and products are determined.

Vibrational Frequencies: These calculations help confirm that a computed structure is a true minimum (a stable species) or a first-order saddle point (a transition state) on the potential energy surface.

Reaction Energetics: The calculation of activation energies (Ea) and reaction enthalpies (ΔH) allows for the prediction of reaction feasibility and kinetics. For instance, a detailed kinetic model for the oxidation of 1,3-dioxolane (B20135) has been developed using theoretically calculated reaction rate coefficients and thermochemical data.

Below is an illustrative data table showcasing the kind of energetic data that quantum chemical calculations could provide for the hydrolysis of the dioxolane moiety in this compound.

| Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactant + H₃O⁺ | 0.0 | Starting materials |

| 2 | Transition State 1 (Protonation) | +12.5 | Proton transfer from acid to a dioxolane oxygen |

| 3 | Protonated Intermediate | -5.2 | Dioxolane ring is protonated |

| 4 | Transition State 2 (Ring Opening) | +20.8 | C-O bond cleavage and formation of a carbocation |

| 5 | Carbocation Intermediate + H₂O | +8.1 | Open-chain hydroxy ether carbocation |

| 6 | Transition State 3 (Nucleophilic Attack) | +15.3 | Water molecule attacks the carbocationic center |

| 7 | Product Complex | -10.7 | Deprotected aldehyde, ethylene glycol, and H₃O⁺ |

Note: The data in this table is illustrative and represents typical values that might be obtained from such a computational study.

Molecular Modeling and Simulation of Reaction Pathways and Transition States

Molecular modeling and dynamic simulations extend the static picture provided by quantum chemical calculations to explore the time-evolution of a chemical system. Techniques like molecular dynamics (MD) and quasiclassical trajectory simulations can reveal the intricate motions of atoms as a reaction proceeds from reactants to products.

In the context of this compound, MD simulations can be used to study the pyrolysis of the molecule, providing insights into its thermal stability and decomposition pathways. ReaxFF, a reactive force field, is particularly suited for simulating complex reactive events like bond breaking and formation in large systems, as demonstrated in studies on the pyrolysis of bio-derived dioxolane fuels.

Key findings from these simulations include:

Reaction Trajectories: Visualizing the atomic motions during a reaction helps in understanding the sequence of bond-forming and bond-breaking events.

Transition State Lifetimes: The duration and dynamics of the transition state can be analyzed. Some reactions may proceed through short-lived, synchronous transition states, while others may involve more asynchronous, stepwise mechanisms.

Product Distributions: For reactions with multiple possible outcomes, simulations can predict the relative abundance of different products under various temperature and pressure conditions.

An illustrative table of parameters for a computationally modeled transition state in a hypothetical reaction of this compound is presented below.

| Parameter | Value | Unit | Description |

| Imaginary Frequency | -350.4 | cm⁻¹ | Confirms the structure as a true transition state |

| Activation Energy (Ea) | 22.5 | kcal/mol | Energy barrier for the reaction |

| Bond Length (Breaking C-O) | 1.95 | Ångström (Å) | The carbon-oxygen bond being cleaved in the ring |

| Bond Length (Forming C-Nu) | 2.10 | Ångström (Å) | The new bond forming with an incoming nucleophile |

| Gibbs Free Energy of Activation | 28.7 | kcal/mol | Free energy barrier at a standard temperature |

Note: This data is hypothetical and serves to illustrate the outputs of transition state modeling.

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

A significant application of computational chemistry is the prediction of chemical reactivity and selectivity. By analyzing the electronic structure of a molecule, such as the distribution of frontier molecular orbitals (HOMO and LUMO), researchers can predict where a molecule is most likely to react. This is crucial for understanding the behavior of a bifunctional molecule like this compound, where reactions could potentially occur at the aldehyde or the dioxolane group.

Computational models are particularly adept at predicting stereochemical outcomes in asymmetric reactions. For reactions involving chiral catalysts or substrates, modeling can help explain and predict which enantiomer or diastereomer will be the major product. This is achieved by calculating the energies of the different diastereomeric transition states leading to the various stereoisomers. The transition state with the lowest energy corresponds to the pathway that will form the major product.

For this compound, if the aldehyde group were to undergo a nucleophilic addition with a chiral catalyst, computational methods could predict the resulting stereochemistry.

| Nucleophile/Catalyst System | Predicted Major Stereoisomer | Predicted Diastereomeric Excess (d.e.) | Transition State Energy Difference (ΔΔG‡) (kcal/mol) |

| (R)-Proline | (S)-alcohol | 85% | 1.5 |

| (S)-Proline | (R)-alcohol | 85% | 1.5 |

| Chiral Oxazaborolidine | (R)-alcohol | 95% | 2.2 |

| Achiral (e.g., NaBH₄) | Racemic (R/S) | 0% | 0.0 |

Note: The data presented is illustrative, demonstrating how computational tools can predict stereochemical outcomes.

In Silico Approaches for the Design and Optimization of Solvents and Reaction Environments

The choice of solvent can dramatically influence reaction rates, yields, and even the reaction mechanism itself. In silico (computer-based) approaches offer a rapid and cost-effective way to screen a large number of potential solvents to find the optimal one for a specific reaction. These methods can predict solubility and model how different solvents interact with reactants and transition states, thereby affecting the reaction's energy profile.

For a reaction involving this compound, such as its conversion to a different product, computational solvent screening could be used to maximize yield and minimize side reactions. By calculating properties like the Gibbs free energy of solvation for the reactants and the transition state in various solvents, a model can predict the solvent's effect on the reaction's activation energy. This allows for the rational design of the reaction environment.

An illustrative table comparing potential solvents for a hypothetical reaction is shown below.

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate (k_rel) | Key Solvation Effect | Green Chemistry Metric (Score) |

| Toluene | 2.4 | 1.0 | Poorly solvates charged transition state | 6/10 |

| Dichloromethane | 9.1 | 5.8 | Moderately stabilizes polar intermediates | 3/10 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 15.2 | Good solvation of both reactants and transition state | 5/10 |

| Acetonitrile (B52724) | 37.5 | 88.4 | Strong stabilization of polar/charged transition state | 4/10 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 150.7 | Excellent stabilization of charged transition state | 2/10 |

Note: This table contains representative data to illustrate the outcome of an in silico solvent screening process.

Emerging Research Directions and Future Perspectives for 4 1,3 Dioxolan 2 Yl Butanal Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 4-(1,3-Dioxolan-2-yl)butanal

The traditional synthesis of this compound and related acetals often relies on acid catalysis, which can present environmental and purification challenges. Future research is increasingly directed towards more sustainable and efficient synthetic routes. One promising avenue is the adoption of chemoenzymatic and biocatalytic strategies. rwth-aachen.dersc.orgrsc.orgmdpi.combohrium.comresearchgate.net These methods offer high selectivity under mild reaction conditions, minimizing waste and energy consumption. For instance, the use of enzymes could enable the direct conversion of bio-based precursors to the target aldehyde, followed by a green acetalization step. fz-juelich.de

The development of solid acid catalysts, such as ion-exchange resins, presents another sustainable alternative. These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, simplifying purification and reducing waste streams. tandfonline.comrsc.org A solvent-free approach using Amberlyst-15, a solid acid catalyst, has been demonstrated for the acetalization of bio-derived aldehydes, offering high yields and easy product isolation. rsc.org

Furthermore, photo-organocatalytic methods are emerging as a green approach for acetalization. rsc.org These reactions can be carried out under mild conditions using light as an energy source, often with high efficiency. The exploration of such methodologies for the synthesis of this compound could significantly enhance the sustainability of its production.

Exploration of New Catalytic Systems for Dioxolane Transformations and Functionalizations

Innovations in catalysis are set to expand the synthetic utility of this compound. While traditional acid catalysts are effective for acetal (B89532) formation, research is moving towards milder and more selective systems. Bismuth triflate has been shown to be a highly efficient catalyst for the formation of acetals and dioxolanes under mild conditions. acs.org Similarly, ammonium (B1175870) salts, particularly when supported on silica (B1680970), offer a cheap, readily available, and relatively mild acidic catalyst for acetalization reactions. mdpi.com

Ruthenium-based catalysts are also showing significant promise for both the synthesis and functionalization of dioxolanes. rwth-aachen.deresearchgate.netcambrex.comresearchgate.netacs.org For example, ruthenium molecular catalysts have been used in the conversion of diols to dioxolanes. rwth-aachen.de These catalysts could potentially be adapted for transformations involving the dioxolane ring of this compound, opening up new avenues for derivatization. The development of catalytic systems that can selectively functionalize the C-H bonds of the butanal backbone while the dioxolane moiety remains intact is another area of active research.

Below is a table summarizing various catalytic systems for acetalization: